molecular formula C12H9NO3S B2659144 8-Oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-sulfonamide CAS No. 1697688-34-8

8-Oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-sulfonamide

Cat. No.: B2659144
CAS No.: 1697688-34-8
M. Wt: 247.27
InChI Key: IXFNZUXTHSNBMS-UHFFFAOYSA-N
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Description

8-Oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene-5-sulfonamide is a tricyclic aromatic heterocyclic compound characterized by a fused oxabicyclic core with a sulfonamide functional group at the 5-position. Its rigid scaffold and electron-rich aromatic system make it a valuable intermediate in medicinal chemistry, particularly for designing kinase inhibitors or chemosensitizers . The compound’s structural uniqueness lies in the oxygen atom embedded within the tricyclic framework, which influences its electronic properties and biological interactions compared to non-oxygenated analogs .

Properties

IUPAC Name

dibenzofuran-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3S/c13-17(14,15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFNZUXTHSNBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield amines .

Scientific Research Applications

8-Oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural homology with 8-Oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene-5-sulfonamide, differing in substituents, heteroatoms, or functional groups. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Key Substituents/Modifications Biological/Physicochemical Properties Source
8-Oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene-5-sulfonyl chloride C₁₂H₇ClO₃S Sulfonyl chloride at position 5 Reactive intermediate for sulfonamide synthesis; no reported bioactivity
N-Methyl-8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine hydrochloride C₁₃H₁₂ClNO N-methyl amine hydrochloride at position 5 Improved solubility; potential CNS activity (unconfirmed)
N-[2-(morpholin-4-yl)phenyl]-2-{8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}acetamide (NPOA) C₂₆H₂₃N₃O₄ Acetamide-morpholine conjugate at position 4 Chemosensitizer in NSCLC; enhances camptothecin-induced apoptosis via JNK activation
6-(Piperazin-1-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene C₁₄H₁₅N₅O Piperazine and additional nitrogen atoms Improved pharmacokinetics; explored for kinase inhibition
6-Bromo-8-thiatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene C₁₂H₇BrS Sulfur replaces oxygen in the tricyclic core Reduced polarity; structural analog for SAR studies
8-Oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene-5,11-dicarbonitrile C₁₄H₆N₂O Two cyano groups at positions 5 and 11 High electron-withdrawing effect; potential photophysical applications

Functional Group Modifications

  • Sulfonamide vs. Sulfonyl Chloride : The sulfonyl chloride derivative (C₁₂H₇ClO₃S) is a reactive precursor for synthesizing sulfonamide derivatives but lacks direct bioactivity. In contrast, the sulfonamide group in the parent compound enhances hydrogen-bonding capacity, critical for target binding .
  • Amine Derivatives: N-Methylation (C₁₃H₁₂ClNO) improves aqueous solubility, though biological data remain sparse. Piperazine-containing analogs (C₁₄H₁₅N₅O) demonstrate enhanced blood-brain barrier penetration in preclinical models .

Heteroatom Substitutions

  • Sulfur vs. Oxygen : Replacing the oxygen atom with sulfur (C₁₂H₇BrS) increases lipophilicity, altering metabolic stability and membrane permeability. This modification is pivotal in structure-activity relationship (SAR) studies for optimizing pharmacokinetics .

Biological Activity

8-Oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-sulfonamide is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. Its sulfonamide group is known for various pharmacological properties, including antibacterial and antitumor activities. This article aims to provide a detailed overview of the biological activity of this compound based on existing research.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name: this compound
  • CAS Number: 96706-46-6
  • Molecular Formula: C₁₃H₁₁N₃O₂S
  • Molecular Weight: 253.31 g/mol

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar in structure to this compound have shown effectiveness against various bacterial strains. A study focusing on azacycloheptane sulfonamide derivatives demonstrated potent inhibitory activity against orexin receptors, which could suggest similar mechanisms may exist within the target compound .

Antitumor Activity

Sulfonamides have also been linked to antitumor effects. Some studies have highlighted that certain derivatives exhibit cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions significantly influence biological activity .

Study 1: Synthesis and Evaluation of Sulfonamide Derivatives

A comprehensive study synthesized various sulfonamide derivatives and evaluated their biological activities against different pathogens and cancer cell lines . The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity.

Compound IDStructure ModificationOX1R Inhibition IC50 (µM)OX2R Inhibition IC50 (µM)
23Chloro-substituted0.630.17
19Phenyl groupNANA
24Methoxy groupSimilar to suvorexantNA

Study 2: Biological Activity of Chromone Derivatives

Another investigation examined related chromone derivatives for their biological activities . Some derivatives displayed significant cytotoxicity against tumor cell lines while maintaining lower toxicity towards normal cells.

Q & A

Q. What are the key synthetic pathways for 8-Oxatricyclo[...]sulfonamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cycloaddition, sulfonamide coupling, and oxidation/reduction steps. Optimization focuses on:
  • Temperature : 60–80°C for cyclization steps to avoid side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
  • Catalysts : Palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura).
    Analytical techniques like HPLC (≥95% purity threshold) and ¹H/¹³C NMR (to confirm regioselectivity) are critical for monitoring intermediates .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms tricyclic backbone integrity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 327.4) .
  • X-ray Crystallography : Resolves bond angles and dihedral strains in the tricyclic system (e.g., C–O–C angle ~118°) .

Advanced Research Questions

Q. How do structural modifications in the tricyclic core impact biological activity?

  • Methodological Answer : Substituent effects are evaluated via:
  • Comparative SAR Studies : Methyl groups at position 4 enhance antibacterial activity (MIC ~2 µg/mL vs. S. aureus), while nitro groups reduce solubility .
  • Computational Docking : Molecular dynamics simulations predict binding affinity to bacterial dihydrofolate reductase (ΔG = −9.2 kcal/mol) .
  • Table : Key Structural-Activity Trends
SubstituentPositionEffect on Activity
–CH₃4↑ Antibacterial
–NO₂3↓ Solubility

Q. What experimental strategies resolve contradictions between computational predictions and observed reactivity?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Differentiate between concerted vs. stepwise mechanisms in sulfonamide hydrolysis.
  • Density Functional Theory (DFT) : Refine transition state models using B3LYP/6-31G* basis sets to align with experimental activation energies (Δ‡ = 15–20 kcal/mol) .
  • Cross-Validation : Compare HPLC retention times with predicted logP values to assess hydrophobicity discrepancies .

Q. How can X-ray crystallography address challenges in determining molecular conformation?

  • Methodological Answer :
  • Crystal Growth : Use slow evaporation in acetonitrile/water (7:3) to obtain diffraction-quality crystals.
  • Data Collection : Optimize Mo-Kα radiation (λ = 0.71073 Å) with Rigaku R-AXIS detectors for high-resolution (<1.0 Å) datasets.
  • Refinement : Apply SHELXL-97 to resolve disorder in the oxabicyclic moiety (R-factor < 0.05) .

Q. What comparative reactivity trends are observed between this compound and analogous tricyclic sulfonamides?

  • Methodological Answer :
  • Electrophilic Substitution : The oxabicyclic core shows higher reactivity at position 5 vs. dibenzofuran analogs due to ring strain (e.g., bromination yield: 78% vs. 52%) .
  • Hydrolytic Stability : Sulfonamide linkage resists acidic hydrolysis (pH 2, 24h: <5% degradation) compared to ester-containing analogs .

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